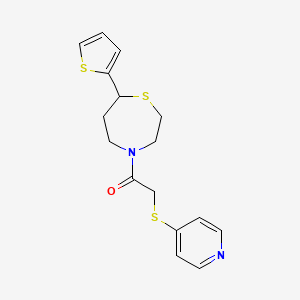
N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide, also known as COB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. These findings suggest that this compound may exert its anticancer and anti-inflammatory effects through the inhibition of MMPs and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide is that it has been shown to have low toxicity in vitro and in vivo, suggesting that it may be safe for use in laboratory experiments. Additionally, this compound has been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide. One direction is to further investigate its mechanism of action, particularly its effects on MMPs and NF-κB. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases, including the development of novel this compound derivatives with improved efficacy and safety profiles. Additionally, this compound could be studied for its potential as a tool compound for investigating the roles of MMPs and NF-κB in cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide has been achieved using various methods, including the reaction of 4-cyanooxan-4-yl chloride with 4-(1H-1,2,3-triazol-1-yl)benzamide in the presence of a base. Another method involves the reaction of 4-(1H-1,2,3-triazol-1-yl)benzamide with ethyl 4-cyanooxan-4-ylacetate in the presence of a base. These methods have been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. These studies suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c16-11-15(5-9-22-10-6-15)18-14(21)12-1-3-13(4-2-12)20-8-7-17-19-20/h1-4,7-8H,5-6,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVNIPFFUJQCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
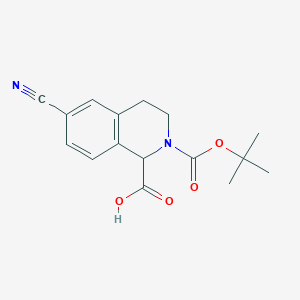
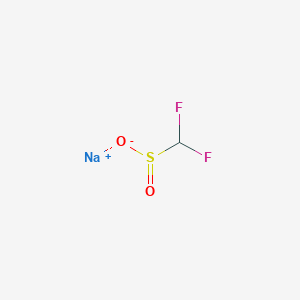
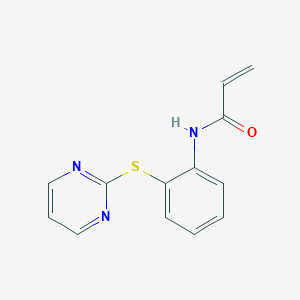
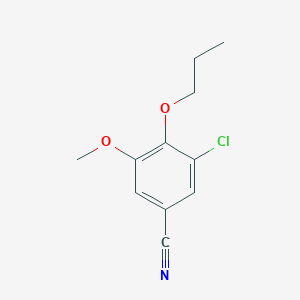
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)
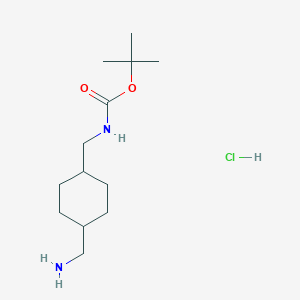
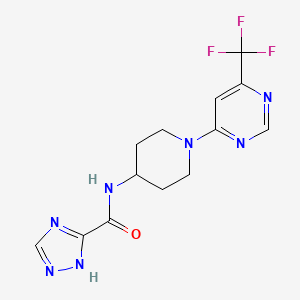
![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2935565.png)
![3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2935567.png)



